molecular formula C24H19ClN4OS B2641323 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114861-06-1

1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No. B2641323
CAS RN: 1114861-06-1
M. Wt: 446.95
InChI Key:
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Description

1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a chemical compound that belongs to the class of triazoloquinazolines. This compound has attracted significant interest among researchers due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In

Scientific Research Applications

Pharmacological Investigations

A notable study investigated the synthesis of novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, focusing on their potential as new classes of H1-antihistaminic agents. These compounds were synthesized through cyclization processes and exhibited significant in vivo H1-antihistaminic activity in guinea pigs, with minimal sedation effects compared to the reference standard chlorpheniramine maleate. This suggests their potential as prototype molecules for developing new classes of H1-antihistamines (Alagarsamy, Solomon, & Murugan, 2007).

Structural and Molecular Studies

Another area of research focused on the synthesis, crystal and molecular structure, vibrational spectroscopic, DFT, and molecular docking studies of derivatives of this compound class. These studies aimed to understand the structural properties and interactions with proteins such as SHP2, which are important for developing therapeutic agents. The inhibitory activity of these compounds on SHP2 protein suggested their potential as effective inhibitors, highlighting their importance in drug development processes (Wu et al., 2022).

Antitumor Activity

Research on the antitumor activity of 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one demonstrated its potential against human hepatoma cells and melanoma cells. The compound's structure was confirmed through various spectroscopic methods, and its interactions with the SHP2 protein were explored, revealing its ability to inhibit tumor cell growth effectively (Zhou et al., 2021).

Mechanism of Action

Target of Action

The primary target of the compound 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is the P300/CBP-associated factor (PCAF). PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation .

Mode of Action

The compound 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one interacts with PCAF by binding to its active site. This interaction inhibits the function of PCAF, thereby affecting the acetylation of histones and other proteins .

Biochemical Pathways

By inhibiting PCAF, 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one affects various biochemical pathways related to gene expression. The downstream effects include changes in the transcription of certain genes, which can influence cellular processes such as cell growth and differentiation .

Pharmacokinetics

Molecular docking and pharmacokinetic studies suggest that this compound has good binding affinities and potential druggability .

Result of Action

The molecular and cellular effects of 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one’s action include changes in gene expression patterns, which can lead to altered cell behavior. In the context of cancer, this can result in reduced cell proliferation and increased cell death .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one' involves the reaction of 3-chlorobenzyl chloride with thiourea to form 3-chlorobenzylthiourea, which is then reacted with 4-phenethyl-2-nitrobenzoic acid to form the intermediate product. This intermediate is then cyclized with triethylorthoformate and hydrochloric acid to form the final product.", "Starting Materials": [ "3-chlorobenzyl chloride", "thiourea", "4-phenethyl-2-nitrobenzoic acid", "triethylorthoformate", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3-chlorobenzyl chloride with thiourea in the presence of a base such as potassium carbonate to form 3-chlorobenzylthiourea.", "Step 2: React 3-chlorobenzylthiourea with 4-phenethyl-2-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate product.", "Step 3: Cyclize the intermediate product with triethylorthoformate and hydrochloric acid to form the final product, 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one." ] }

CAS RN

1114861-06-1

Product Name

1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Molecular Formula

C24H19ClN4OS

Molecular Weight

446.95

IUPAC Name

1-[(3-chlorophenyl)methylsulfanyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C24H19ClN4OS/c25-19-10-6-9-18(15-19)16-31-24-27-26-23-28(14-13-17-7-2-1-3-8-17)22(30)20-11-4-5-12-21(20)29(23)24/h1-12,15H,13-14,16H2

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

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